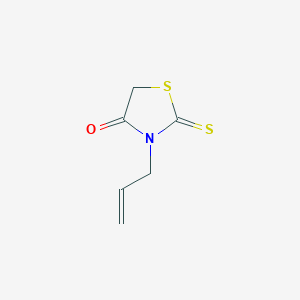

3-Allylrhodanine

説明

Context of Rhodanine (B49660) Heterocycles in Medicinal Chemistry and Organic Synthesis

Rhodanine, a five-membered heterocyclic compound containing a thiazolidine (B150603) core, was first discovered in 1877. fishersci.fi Its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in compounds with a wide range of biological activities. wikipedia.orgwikipedia.orgflybase.org This has led to the development of numerous rhodanine-based molecules with potential therapeutic applications.

Rhodanine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial and Antifungal: Studies have highlighted the potential of rhodanine derivatives as agents against various microbial and fungal pathogens. wikipedia.orgfishersci.at

Antiviral: Certain rhodanine-containing compounds have been investigated for their ability to inhibit viral replication. fishersci.atamericanelements.com

Anticancer: The rhodanine scaffold is a component of various compounds tested for their antitumor properties. flybase.orgwikipedia.orgfishersci.at

Antidiabetic: The rhodanine derivative Epalrestat is an approved medication for treating diabetic neuropathy, demonstrating the clinical success of this chemical class. fishersci.fifishersci.atfishersci.no

Beyond their biological significance, rhodanines are valuable building blocks in organic synthesis. wikipedia.orgflybase.org The rhodanine ring possesses multiple reactive sites, particularly at the C-5 and N-3 positions, which allows for diverse chemical modifications. fishersci.dk A common reaction involving the rhodanine core is the Knoevenagel condensation, where an aldehyde reacts with the active methylene (B1212753) group at the C-5 position to form arylidene derivatives. fishersci.nobmrb.io This versatility makes rhodanines a useful tool for creating complex heterocyclic structures and diverse molecular libraries for drug discovery. wikipedia.orgontosight.ai

Significance of N-Allyl Substitution in Rhodanine Scaffolds

The introduction of an allyl group at the nitrogen-3 (N-3) position of the rhodanine ring, forming 3-Allylrhodanine, is a key modification that influences its synthetic utility and potential applications. wikipedia.orgfishersci.at The N-3 position is a primary site for introducing structural diversity into the rhodanine scaffold. fishersci.dkfishersci.ca

This compound serves as a crucial starting material for the synthesis of more complex molecules. fishersci.nofishersci.cafishersci.ca For instance, it can be synthesized through the reaction of rhodanine with allyl bromide or allyl chloride. wikipedia.org This N-substituted rhodanine can then undergo further reactions. A notable example is the Knoevenagel condensation of this compound with various aldehydes, such as p-nitrobenzaldehyde, to create π-conjugated heterocyclic compounds. fishersci.no

Research has shown that N-allyl substituted alkylidene rhodanines can react smoothly in various chemical transformations, highlighting the favorable reactivity imparted by the allyl group. ontosight.aicharchem.org The development and success of N-substituted rhodanines, exemplified by the drug Epalrestat, have spurred further investigation into derivatives with modifications at this position. fishersci.no The presence of the allyl group in this compound provides a reactive handle for further chemical elaboration, making it a valuable intermediate for constructing a diverse array of compounds for academic and industrial research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS2/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGUTBCTEJBRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163140 | |

| Record name | 3-Allylrhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-47-2 | |

| Record name | 3-Allylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Allylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Allylrhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allylrhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction for the functionalization of rhodanine (B49660) derivatives, involving the reaction of the active methylene (B1212753) group at the C-5 position with aldehydes or ketones.

The synthesis of 5-arylidene derivatives of 3-allylrhodanine is conventionally achieved through the Knoevenagel condensation with various aromatic aldehydes. This reaction is typically catalyzed by a weak base. A standard laboratory procedure involves refluxing a mixture of this compound, an appropriate aromatic aldehyde (such as 4-nitrobenzaldehyde), and anhydrous sodium acetate (B1210297) in glacial acetic acid for several hours. mdpi.com This method provides a reliable route to a wide array of π-conjugated heterocyclic compounds, which are of interest for their potential applications in materials science and medicinal chemistry. mdpi.com The reaction proceeds smoothly, yielding the desired (Z)-5-arylidene-3-allylrhodanine products.

In a shift towards more environmentally benign processes, Deep Eutectic Solvents (DESs) have emerged as effective media for the Knoevenagel condensation. These solvents, typically formed by mixing a hydrogen bond acceptor like choline (B1196258) chloride with a hydrogen bond donor such as urea (B33335) or glycerol (B35011), can often serve as both the solvent and catalyst. nih.govresearchgate.netnih.gov This approach offers several advantages, including the elimination of volatile organic compounds (VOCs), catalyst-free conditions, mild reaction temperatures, and simplified product isolation, which often involves simple precipitation by adding water. nih.govnih.gov

L-proline-based DESs, in particular, have demonstrated high efficacy. For instance, a mixture of L-proline and glycerol (Pro/Gly) has been shown to be a highly effective medium for the condensation of this compound with various benzaldehydes and heteroaromatic aldehydes. nih.govbeilstein-journals.org Reactions are often complete within an hour at moderate temperatures (e.g., 60-80°C), resulting in excellent yields. nih.govmdpi.com The use of DESs represents a significant advancement in the sustainable synthesis of 5-arylidene-3-allylrhodanine derivatives. beilstein-journals.org

| Aldehyde | DES Composition | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde | Proline/Glycerol (1:2) | 60 | 1 | 92 | nih.gov |

| 3,4-Dihydroxybenzaldehyde | Proline/Glycerol (1:2) | 60 | 3 | 99 | nih.gov |

| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | Proline/Ethylene Glycol (1:20) | 80 | 3 | 96 | mdpi.com |

| Various Aromatic Aldehydes | Choline chloride/Urea (1:2) | 90 | Not Specified | 10-78 | nih.gov |

Novel Synthetic Routes and Derivatization Strategies

Beyond classical condensation reactions, novel synthetic pathways have been developed to access unique derivatives of this compound and related structures.

An unexpected and novel transformation occurs when this compound is reacted with 2-arylidene-4-methyl-5-oxopyrazolidinium ylides. Instead of the anticipated cycloadduct, the reaction yields 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones. tandfonline.comresearchgate.net This process proceeds by refluxing the reactants in a solvent such as tetrahydrofuran (B95107) (THF) without the need for any catalysts or additives. tandfonline.com The reaction provides good to excellent yields (68-85%) of the desired 5-arylidene products. tandfonline.com This methodology represents a new, practical approach to these structures, complementing existing synthetic routes. tandfonline.comresearchgate.net

| Arylidene Substituent (from Ylide) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 4-Chlorobenzylidene | 85 | 116-118 | tandfonline.comresearchgate.net |

| 4-Methylbenzylidene | 79 | 124-126 | tandfonline.com |

| 4-Methoxybenzylidene | 82 | 136-138 | tandfonline.com |

| 3-Nitrobenzylidene | 75 | 140-142 | tandfonline.com |

Green chemistry principles are increasingly being applied to the synthesis of thiazole-containing heterocycles. These methodologies emphasize the use of renewable starting materials, non-toxic catalysts, and environmentally friendly reaction conditions to minimize waste and environmental impact. nih.govresearchgate.net Techniques such as microwave irradiation, ultrasound synthesis, the use of green solvents (like water or DESs), and mechanochemistry offer advantages in terms of scalability, cost-effectiveness, and ease of purification. nih.govresearchgate.net For instance, multicomponent reactions in water have been developed for the synthesis of thiazole (B1198619) derivatives from aldehydes, isothiocyanates, and alkyl bromides, providing good to excellent yields in short reaction times. nih.gov The synthesis of thiazole-imino derivatives has also been achieved using aqueous media, avoiding traditional organic solvents. ufms.br These sustainable approaches are crucial for the modern synthesis of functional molecules derived from rhodanine and related thiazole scaffolds. nih.gov

Multicomponent reactions (MCRs) provide an efficient pathway to increase molecular complexity in a single step, avoiding the isolation of intermediates. nih.gov A one-flask, three-component protocol has been developed for the synthesis of 5-alkylidene rhodanine derivatives. nih.gov This method involves the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) in situ. This intermediate then reacts with an α-chloro-β,γ-alkenoate ester, followed by isomerization and a 5-exo-trig cyclization to yield the final 5-(Z)-alkylidene rhodanine product. nih.gov Another aqueous MCR involves the reaction of primary amines, carbon disulfide, and maleic anhydride (B1165640) to generate rhodanine derivatives through a sequential Michael addition and intramolecular amide bond formation. researchgate.net These convergent strategies offer a mild and versatile route to biologically relevant rhodanine cores, which can be subsequently N-allylated to produce this compound derivatives.

Compound Index

| Compound Name |

|---|

| This compound |

| 5-Arylidene-3-Allylrhodanine |

| (Z)-5-Arylidene-3-allylrhodanine |

| 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-one |

| 5-Alkylidene rhodanine |

| 5-(Z)-Alkylidene rhodanine |

| Choline chloride |

| Urea |

| L-proline |

| Glycerol |

| Ethylene Glycol |

| Tetrahydrofuran (THF) |

| Glacial acetic acid |

| Sodium acetate |

| 4-Nitrobenzaldehyde |

| 3-Hydroxy-4-methoxybenzaldehyde |

| 3,4-Dihydroxybenzaldehyde |

| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde |

| 2-Arylidene-4-methyl-5-oxopyrazolidinium ylide |

| Carbon disulfide |

| α-Chloro-β,γ-alkenoate ester |

| Maleic anhydride |

| Dithiocarbamate |

Functionalization and Structural Diversification of this compound

The this compound scaffold serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Functionalization primarily targets the active methylene group at the C-5 position, which readily participates in condensation reactions. Furthermore, the resulting 5-ylidene derivatives can undergo subsequent cycloaddition reactions to generate complex spirocyclic systems.

Incorporation of Heteroaryl Moieties at Position 5

The introduction of heteroaryl moieties at the C-5 position of this compound is commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group of this compound with a heteroaryl aldehyde. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

A notable example is the condensation of 3-N-allylrhodanine with 5-(4-methoxyphenyl)-thiophene-2-carbaldehyde. mdpi.com This reaction can be efficiently carried out in an L-proline-based deep eutectic solvent (DES), offering a green and catalyst-free approach. The reaction proceeds smoothly at 60°C, yielding the desired (5Z)-3-allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in high yield. mdpi.com

The general applicability of the Knoevenagel condensation allows for the incorporation of a wide array of heteroaryl aldehydes, leading to a library of 5-heteroarylmethylidene-3-allylrhodanine derivatives. This method is not limited to thiophene (B33073) derivatives; other heteroaryl aldehydes such as those derived from furan, pyrrole, and pyridine (B92270) can also be employed. For instance, the condensation with furan-2-carbaldehyde, pyrrole-2-carbaldehyde, and pyridine-4-carbaldehyde would yield the corresponding 5-furfurylidene, 5-pyrrolidinylidene, and 5-pyridinilidene derivatives, respectively. The reaction conditions can be adapted for different aldehydes, often utilizing bases like piperidine (B6355638) in solvents such as ethanol (B145695) or employing green alternatives like deep eutectic solvents. nih.gov

| Heteroaryl Aldehyde | Product Name | Reaction Conditions | Yield |

|---|---|---|---|

| 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | (5Z)-3-allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one | L-proline-based DES, 60°C | High mdpi.com |

| Furan-2-carbaldehyde | (5Z)-3-allyl-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | Piperidine, Ethanol, Reflux | Good |

| Pyrrole-2-carbaldehyde | (5Z)-3-allyl-5-(1H-pyrrol-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | Piperidine, Ethanol, Reflux | Good |

| Pyridine-4-carbaldehyde | (5Z)-3-allyl-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | Piperidine, Ethanol, Reflux | Good nih.gov |

Synthesis of Allyl Rhodanine Azo Dye Derivatives

The synthesis of azo dyes incorporating the this compound scaffold can be approached through the Japp-Klingemann reaction. drugfuture.comwikipedia.orgsynarchive.com This reaction is a well-established method for the synthesis of hydrazones from β-keto acids or esters and aryl diazonium salts, which can then tautomerize to the corresponding azo compounds. wikipedia.orgorganicreactions.org The active methylene group at the C-5 position of this compound, situated between a carbonyl and a thiocarbonyl group, makes it a suitable substrate for this transformation.

The reaction is initiated by the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. csbsju.edu This is followed by the coupling of the diazonium salt with this compound in a basic medium. The base facilitates the deprotonation of the C-5 methylene group, creating a nucleophilic carbanion that attacks the electrophilic diazonium salt.

This reaction pathway is expected to yield 5-arylazo-3-allylrhodanine derivatives, which are a class of azo dyes. The color of these dyes can be tuned by varying the substituents on the aromatic ring of the diazonium salt. Electron-donating groups on the aromatic ring generally lead to a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups cause a hypsochromic (blue) shift.

| Aromatic Amine | Diazonium Salt | Product Name | Expected Color |

|---|---|---|---|

| Aniline | Benzenediazonium chloride | (E)-3-allyl-5-(2-phenyldiazenyl)-2-thioxo-1,3-thiazolidin-4-one | Yellow-Orange |

| p-Nitroaniline | 4-Nitrobenzenediazonium chloride | (E)-3-allyl-5-(2-(4-nitrophenyl)diazenyl)-2-thioxo-1,3-thiazolidin-4-one | Red |

| p-Anisidine | 4-Methoxybenzenediazonium chloride | (E)-3-allyl-5-(2-(4-methoxyphenyl)diazenyl)-2-thioxo-1,3-thiazolidin-4-one | Orange |

Formation of Spiro Compounds and Spirooxindoles

The 5-ylidene derivatives of this compound, synthesized via the Knoevenagel condensation as described in section 2.3.1, are valuable precursors for the construction of complex spirocyclic systems. Specifically, they can act as dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides to furnish spirooxindoles.

The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. In this context, an azomethine ylide, typically generated in situ from the condensation of an isatin (B1672199) derivative and an α-amino acid (such as sarcosine (B1681465) or thioproline), reacts with the exocyclic double bond of a 5-ylidene-3-allylrhodanine derivative. This reaction proceeds with high regio- and diastereoselectivity to afford spiro[indoline-3,2'-pyrrolidine]-spiro[pyrrolidine-3',5''-thiazolidine] derivatives.

For instance, the reaction of (5Z)-5-benzylidene-3-allyl-2-thioxo-1,3-thiazolidin-4-one with an azomethine ylide generated from isatin and sarcosine would lead to the formation of a spirooxindole-pyrrolidine-thiazolidinone tricycle. The reaction creates multiple new stereocenters, and the stereochemical outcome can often be controlled by the reaction conditions and the nature of the reactants. This methodology provides a convergent and efficient route to structurally complex and diverse spiro compounds with potential applications in medicinal chemistry.

| 5-Ylidene-3-allylrhodanine Derivative | Azomethine Ylide Source | Product Class | Reaction Type |

|---|---|---|---|

| (5Z)-5-benzylidene-3-allyl-2-thioxo-1,3-thiazolidin-4-one | Isatin and Sarcosine | Spirooxindole-pyrrolidine-thiazolidinone | [3+2] Cycloaddition |

| (5Z)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 5-Chloroisatin and L-thioproline | Bis-spirooxindole-engrafted rhodanine analog | [3+2] Cycloaddition researchgate.net |

| (5Z)-3-allyl-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | Isatin and Glycine | Spirooxindole-pyrrolidine-thiazolidinone | [3+2] Cycloaddition |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Allylrhodanine, both ¹H and ¹³C NMR, as well as 2D NMR techniques, have been employed to assign the chemical environment of each proton and carbon atom. researchgate.netx-mol.netresearchgate.net

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the allyl group and the rhodanine (B49660) ring protons. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the protons of the allyl group appear as a set of multiplets between 4.61 and 5.87 ppm. amazonaws.com Specifically, the methylene (B1212753) protons (NCH₂) adjacent to the nitrogen atom are observed as a multiplet around 4.61-4.64 ppm. amazonaws.com The terminal vinyl protons (=CH₂) show distinct signals, typically as multiplets between 5.09 and 5.19 ppm. amazonaws.com The methine proton (=CH) of the allyl group is found further downfield as a multiplet in the range of 5.77-5.87 ppm. amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| NCH₂ | 4.61-4.64 | m |

| =CH₂ | 5.09-5.19 | m |

| =CH | 5.77-5.87 | m |

Note: Data recorded in DMSO-d6. amazonaws.com 'm' denotes multiplet.

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The thiocarbonyl (C=S) and carbonyl (C=O) groups of the rhodanine moiety are readily identified by their characteristic downfield shifts. The thiocarbonyl carbon appears at approximately 193.2 ppm, while the carbonyl carbon resonates around 166.8 ppm. amazonaws.com The carbon of the NCH₂ group is observed at about 46.5 ppm. amazonaws.com The olefinic carbons of the allyl group, =CH₂ and =CH, show signals at approximately 118.4 ppm and 132.0 ppm, respectively. amazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| NCH₂ | 46.5 |

| =CH₂ | 118.4 |

| =CH | 132.0 |

| C=O | 166.8 |

| C=S | 193.2 |

Note: Data recorded in DMSO-d6. amazonaws.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to confirm the connectivity between protons and carbons in this compound. researchgate.netx-mol.netresearchgate.net These experiments help to definitively assign the proton signals to their corresponding carbon atoms and establish the bonding network within the molecule, corroborating the structure determined by 1D NMR methods.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits strong absorption bands characteristic of the carbonyl and thiocarbonyl groups. An intense band is typically observed around 1690 cm⁻¹ which is attributed to the stretching vibration of the carbonyl group (C=O). amazonaws.comresearchgate.net The thiocarbonyl (C=S) stretching vibration appears in the region of 1258 cm⁻¹. amazonaws.com These characteristic absorptions provide clear evidence for the presence of the rhodanine ring structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands corresponding to n-π* and π-π* transitions. mdpi.com The exact position and intensity of these bands can be influenced by the solvent and any substituents on the rhodanine ring. For instance, in derivatives of this compound, these transitions are well-documented. mdpi.commdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. The experimentally determined monoisotopic mass is consistent with the calculated molecular formula of C₆H₇NOS₂. nih.gov For instance, in electron ionization mass spectrometry (EI-MS), a derivative of this compound showed a molecular ion peak [M+1]⁺ at m/z = 276, confirming its molecular weight. amazonaws.comresearchgate.net High-resolution mass spectrometry (HRMS) provides even more precise mass data, further validating the molecular formula. mdpi.com

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of the current available scientific literature, a definitive X-ray crystallographic study solely on the compound this compound (also known as 3-allyl-2-thioxo-1,3-thiazolidin-4-one) has not been reported. While numerous studies utilize this compound as a precursor for the synthesis of more complex derivatives, the crystallographic analyses are invariably performed on these subsequent products. These studies, however, provide valuable insights into the conformational properties of the this compound moiety within a larger molecular framework.

Analysis of Molecular Conformation and Planarity

Detailed X-ray diffraction data from various 5-substituted derivatives of this compound consistently reveal specific conformational features of the core structure. In derivatives such as (Z)-3-allyl-5-(4-methylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, (Z)-3-allyl-5-(4-chlorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, and (Z)-3-allyl-5-(3-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, the rhodanine ring itself is nearly planar. iucr.orgnih.goviucr.orgiucr.org For instance, in the 4-chloro derivative, the root-mean-square deviation of the atoms in the rhodanine ring is a mere 0.008 Å, indicating a high degree of planarity. nih.goviucr.org

A recurrent and significant finding across these studies is the orientation of the N-allyl group relative to the plane of the rhodanine ring. The allyl group is consistently found to be nearly perpendicular to the rhodanine ring. iucr.orgnih.goviucr.org Dihedral angles between the mean plane of the rhodanine ring and the allyl group have been reported as 87.2 (5)° in the 3-bromobenzylidene derivative and 83.64 (19)° in the 3-methoxybenzylidene derivative. iucr.org In some crystal structures, such as that of (Z)-3-allyl-5-(4-chlorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, the allyl group exhibits disorder, occupying two distinct orientations. nih.goviucr.org This perpendicular arrangement is a key feature of the molecule's solid-state conformation.

In the 5-benzylidene substituted derivatives, the rhodanine ring and the benzylidene ring are typically found to be nearly coplanar. The dihedral angles between these two ring systems are generally small, for example, 5.51 (12)° in the 4-methylbenzylidene derivative and 1.79 (11)° in the 4-chlorobenzylidene derivative. nih.goviucr.orgiucr.org This coplanarity suggests an extended π-conjugated system across this part of the molecule.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound derivatives is stabilized by a variety of intermolecular interactions. While no specific intermolecular interactions were observed in the crystal packing of (Z)-3-allyl-5-(4-methylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, other derivatives exhibit more defined interactions. iucr.org

In several cases, molecules are linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers. iucr.org For example, in the crystal structure of (Z)-3-allyl-5-(3-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, such dimers are a prominent feature of the crystal packing. iucr.org

Furthermore, π–π stacking interactions play a significant role in the crystal cohesion of some derivatives. In the structure of (Z)-3-allyl-5-(4-chlorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, inversion dimers are generated through π–π stacking interactions with a centroid–centroid separation of 3.600 (15) Å. nih.goviucr.org Similarly, in (E)-3-allyl-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]thiazolidin-4-one, π–π interactions between neighboring thiophene (B33073) and 2-thioxathiazolidin-4-one rings contribute to the formation of a three-dimensional network. nih.govresearchgate.net

An intramolecular C—H⋯S interaction, which forms an S(6) ring motif, has also been observed in some of these structures, such as the 4-chlorobenzylidene and 3-methoxybenzylidene derivatives, further stabilizing the molecular conformation. iucr.orgnih.goviucr.org

While direct crystallographic data for this compound is not available, the consistent structural motifs observed in its numerous derivatives provide a strong indication of its likely solid-state conformation and the types of intermolecular interactions it would form.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to rhodanine (B49660) derivatives to understand their structural and electronic properties. mdpi.com

Quantum chemical parameters derived from DFT calculations provide a quantitative measure of a molecule's reactivity and electronic nature. For derivatives of 3-Allylrhodanine, parameters such as electronegativity (χ), chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) have been calculated to analyze molecular reactivity. irjweb.com Studies on azo dye derivatives of allyl rhodanine have utilized these parameters to correlate electronic structure with observed properties. ekb.egresearchgate.netresearchgate.net The purpose of these DFT calculations is often to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are then used to calculate the other global reactivity parameters. physchemres.org The analysis of these descriptors helps in predicting the behavior of the compounds in chemical reactions and biological systems. mdpi.com

For instance, in a study of rhodanine derivatives, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set. mdpi.com Such calculations provide insights into properties like the dipole moment, which for some rhodanine derivatives, has been shown to increase with the electron-donating strength of substituents. mdpi.com

Quantum Chemical Parameters of Allyl-Rhodanine Derivatives

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of a molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of a molecule. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO; relates to chemical reactivity and stability. irjweb.com |

| Chemical Hardness | η | Measures resistance to change in electron distribution. irjweb.com |

| Electronegativity | χ | The power of an atom or group to attract electrons. irjweb.com |

| Electrophilicity Index | ω | Measures the energy stabilization when the system acquires additional electronic charge. |

DFT is a powerful tool for optimizing molecular geometries and confirming structural stability. The process involves finding the minimum energy conformation of a molecule. A stable structure is confirmed by the absence of imaginary frequencies in the calculated vibrational spectra, which indicates that the optimized geometry corresponds to a true energy minimum on the potential energy surface. mdpi.comaps.org

For thiazole (B1198619) derivatives synthesized from this compound, DFT calculations have been employed to confirm their structural stability. x-mol.net Similarly, studies on intermetallic compounds have used DFT to compare the cohesive energy and formation enthalpy of different phases, where more negative values indicate stronger atomic bonding and greater structural stability. mdpi.com This principle is broadly applicable in confirming the viability of synthesized or proposed molecular structures. Theoretical studies on various organic molecules have successfully used DFT methods to determine stable tautomeric forms and equilibrium geometries in different phases. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

In studies of allyl rhodanine azo dye derivatives, the calculated HOMO and LUMO energies were correlated with the compounds' inhibition efficiency against the corrosion of C-steel. ekb.eg The distribution of these orbitals provides insight into the reactive sites within the molecule. For many rhodanine derivatives, the HOMO and LUMO densities are often localized on specific parts of the molecular framework, such as the aromatic rings and the rhodanine core, which helps in understanding charge transfer interactions. mdpi.comphyschemres.org The HOMO-LUMO gap can be calculated from the output files of quantum chemistry software, and the energy values, typically in Hartrees, can be converted to electronvolts (eV) for easier interpretation. youtube.comresearchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and molecular biology for predicting ligand-target interactions and elucidating binding mechanisms. nih.gov

Molecular docking has been extensively used to screen this compound derivatives against various protein targets to predict their potential biological activity. These in silico studies help identify which derivatives are most likely to bind to a specific protein and how strong that interaction might be, often quantified by a docking score. researchgate.net

For example, azo derivatives of this compound have been docked into the active sites of several enzymes to predict their binding modes. researchgate.netresearchgate.net One study investigated their binding to the breast cancer oxidoreductase receptor (PDB: 3HB5) and the prostate cancer mutant hormone receptor (PDB: 2Q7K). researchgate.netresearchgate.net Another study screened allyl rhodanine azo dyes against D-alanyl carrier protein ligase (DltA) from Bacillus cereus (PDB: 3FCE) and nucleoside diphosphate (B83284) kinase (NDK) from Staphylococcus aureus (PDB: 3Q8U), identifying a specific derivative (HL3) as having the best binding energy for both targets. capes.gov.br These studies demonstrate the utility of docking in identifying potential therapeutic targets and prioritizing compounds for further experimental testing. researchgate.netrsc.org

Beyond predicting if a ligand will bind, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces. Understanding the binding mechanism is crucial for structure-based drug design, allowing for the rational modification of a ligand to improve its affinity and specificity. nih.gov

In docking studies of allylrhodanine derivatives with the 3hb5-oxidoreductase receptor, the analysis revealed the specific amino acid residues involved in binding. ekb.eg Similarly, investigations into the antimicrobial potential of these derivatives showed that the most active compound formed stable complexes with the target enzymes DltA and NDK, with the binding mechanism involving interactions with key residues in the active site. capes.gov.br The three primary models used to conceptualize protein-ligand binding are the "lock-and-key," "induced fit," and "conformational selection" models, all of which can be explored and visualized through molecular docking and dynamics simulations. nih.gov

Pharmacological Activities and Biomedical Applications

Anti-Cancer Research

The exploration of 3-Allylrhodanine and its derivatives in oncology has revealed several mechanisms through which these compounds may exert anti-tumor effects. Research has focused on their activity against specific cancer cell lines, their interaction with key cellular targets like the Epidermal Growth Factor Receptor (EGFR), and their ability to induce programmed cell death and disrupt the cell cycle in cancerous cells. Structure-activity relationship studies have also been crucial in understanding how the chemical structure of these compounds influences their anti-cancer potential.

Activity against Specific Cancer Cell Lines (e.g., MCF-7 Breast Cancer, A549 Lung Cancer)

While extensive research has been conducted on various rhodanine (B49660) derivatives, specific data detailing the cytotoxic activity of this compound against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines remains limited in publicly available literature. Studies on closely related rhodanine-based compounds have shown significant anti-proliferative effects. For instance, certain 5-benzylidene-3-allylrhodanine derivatives have been synthesized and evaluated for their anticancer activity, but the specific contribution of the 3-allyl group in the absence of a 5-benzylidene substitution is not well-documented for these specific cell lines mdpi.com.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells scienceopen.comscience.gov. Similarly, the regulation of the cell cycle is crucial for controlled cell proliferation, and its disruption can lead to uncontrolled cell growth characteristic of cancer researchgate.netnih.gov.

While the broader class of rhodanine derivatives has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, specific studies detailing these effects for this compound are not extensively reported. For instance, studies on N-allyl-isatin, a compound containing an allyl group, have demonstrated its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in hepatocellular carcinoma HepG2 cells nih.gov. This suggests that the allyl moiety can be a component of molecules with such activities. However, direct evidence linking this compound to the induction of apoptosis and cell cycle arrest in specific cancer cell lines is needed to fully understand its potential in this area.

Structure-Activity Relationship (SAR) Studies in Oncology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity nih.govnih.gov. For the rhodanine class of compounds, SAR studies have revealed several key features that contribute to their anti-cancer properties.

It has been generally observed that simultaneous substitution at both the 3- and 5-positions of the rhodanine ring tends to enhance anticancer activity compared to monosubstituted derivatives nih.gov. The nature of the substituent at the N-3 position can also modulate activity. While a variety of alkyl and aryl groups have been explored at this position, a detailed SAR analysis focusing specifically on the impact of the 3-allyl group in a systematic series of compounds is not extensively documented in the reviewed literature nih.govresearchgate.net. The presence and nature of substituents at the 5-position, often an arylidene group, have been shown to be critical for the cytotoxic effects of rhodanine derivatives mdpi.com. Further research is required to elucidate the precise role and therapeutic potential of the 3-allyl substituent within the broader context of rhodanine-based anticancer agents.

Anti-Microbial and Anti-Fungal Investigations

The rhodanine scaffold is also a known pharmacophore in the development of antimicrobial agents. Research has explored the efficacy of rhodanine derivatives against a spectrum of bacterial and fungal pathogens.

Anti-Fungal Spectrum

Research into the anti-fungal properties of this compound derivatives has shown promising activity against specific fungal pathogens. One study highlighted the significant antimicrobial activity of a this compound derivative against Fusarium oxysporum, a plant pathogenic fungus responsible for causing Fusarium wilt in a variety of crops. nih.gov While this indicates the potential for this compound as a lead compound for the development of new anti-fungal agents, a comprehensive spectrum of its activity against a wider range of fungal species is not yet extensively documented in publicly available research. Further studies are required to establish the full anti-fungal profile of this compound and its derivatives, including the determination of Minimum Inhibitory Concentration (MIC) values against various clinically and agriculturally relevant fungi.

| Fungal Species | Activity | Reference |

|---|---|---|

| Fusarium oxysporum | Significant antimicrobial activity | nih.gov |

Proposed Mechanisms of Action against Microbial Targets (e.g., PBP Ser62, DltA, NDK)

The antimicrobial activity of this compound derivatives is believed to stem from their ability to inhibit essential microbial enzymes. In silico screening and subsequent in vitro studies have identified potential molecular targets, shedding light on the mechanisms underlying their bactericidal effects.

DltA (D-alanyl carrier protein ligase): A derivative of this compound, specifically 3-Allyl-5-(4-arylazo)-2-thioxothiazolidine-4-one (HL3), has been shown to have a strong binding affinity for D-alanyl carrier protein ligase (DltA). nih.gov DltA is a crucial enzyme in Gram-positive bacteria responsible for the D-alanylation of teichoic acids in the cell wall. This process modulates the net charge of the cell surface, contributing to resistance against cationic antimicrobial peptides and regulating autolysin activity. The inhibition of DltA by the this compound derivative is proposed to disrupt these functions, leading to a bactericidal effect against organisms like Bacillus cereus and Staphylococcus aureus. nih.gov

NDK (Nucleoside diphosphate (B83284) kinase): The same this compound derivative (HL3) also demonstrated a binding affinity for Nucleoside diphosphate kinase (NDK) from Staphylococcus aureus. nih.gov NDK is a housekeeping enzyme that maintains the intracellular pool of nucleoside triphosphates, which are essential for DNA and RNA synthesis. By targeting NDK, the compound may interfere with these fundamental cellular processes, contributing to its antimicrobial action. nih.gov

There is currently no specific information available in the scientific literature detailing the mechanism of action of this compound against Penicillin-Binding Protein Ser62 (PBP Ser62).

Anti-Viral Activity

While the rhodanine scaffold has been explored for a variety of pharmacological activities, there is currently a lack of specific research in the public domain detailing the anti-viral properties of this compound.

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication

At present, there is no direct scientific evidence available to support the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) replication by this compound.

Activity against Herpes Simplex Viruses (HSV-1/2)

There is currently no specific scientific literature that describes the activity of this compound against Herpes Simplex Viruses (HSV-1/2).

Anti-Diabetic and Related Metabolic Syndrome Research

The rhodanine core structure has been recognized as a valuable scaffold in the design of compounds with potential anti-diabetic properties. mdpi.com Derivatives of rhodanine have been investigated as inhibitors of key therapeutic targets for the management of Type 2 diabetes mellitus, such as α-amylase and α-glucosidase. mdpi.com However, specific research focusing on the anti-diabetic and related metabolic syndrome effects of this compound is not extensively reported in the current body of scientific literature. Further investigation is needed to determine if this compound itself possesses significant activity in these metabolic areas.

Aldose Reductase Inhibition

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The enzyme catalyzes the conversion of glucose to sorbitol, and the accumulation of sorbitol is a key factor in the pathogenesis of long-term diabetic complications. openmedicinalchemistryjournal.com Consequently, the inhibition of aldose reductase is a major therapeutic strategy for preventing or ameliorating these complications. openmedicinalchemistryjournal.com

The rhodanine-3-acetic acid derivative, Epalrestat, is an aldose reductase inhibitor approved for the treatment of diabetic neuropathy, highlighting the potential of this chemical class. nih.gov Research into related structures has shown that derivatives of rhodanine-3-acetamide are also potent inhibitors of both aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1). nih.govresearchgate.net

In one study, a series of 5-benzylidene rhodanine-3-acetamide derivatives were synthesized and evaluated for their in vitro enzyme inhibitory potential. researchgate.net Several of these compounds demonstrated significant inhibition of aldose reductase, with some exhibiting greater potency than the standard drug, sulindac. nih.govresearchgate.net For instance, compound 3f from this series was identified as the most potent inhibitor against aldose reductase. nih.gov The inhibitory activities of selected compounds from this study are presented below.

| Compound | Aldose Reductase (ALR2) IC₅₀ (µM) | Aldehyde Reductase (ALR1) IC₅₀ (µM) | Reference Compound | ALR2 IC₅₀ (µM) |

|---|---|---|---|---|

| 3a | 0.25 ± 0.04 | - | Sulindac | 0.32 ± 0.02 |

| 3f | 0.12 ± 0.01 | 2.18 ± 0.03 |

IC₅₀ values represent the concentration required to produce 50% enzyme inhibition. Data sourced from a study on rhodanine-3-acetamide derivatives. nih.govresearchgate.net

Docking studies have provided insights into the mechanism of inhibition, suggesting that the rhodanine ring interacts with the anionic binding site of the enzyme, while other parts of the molecule, such as the benzylidene system, occupy specific hydrophobic pockets. nih.gov

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. nih.gov Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. researchgate.netnih.gov The rhodanine scaffold has been identified as a promising starting point for the development of PTP1B inhibitors.

Specifically, arylidene N-substituted rhodanine derivatives have been recognized as potential inhibitors of PTP1B. mdpi.com These compounds typically act as competitive inhibitors, occupying the active site of the enzyme. researchgate.net The development of potent and selective PTP1B inhibitors is an active area of research, as selectivity against other protein tyrosine phosphatases is crucial to minimize potential side effects.

Inhibition of α-Amylase and α-Glucosidase

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. nih.gov Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing the post-meal spike in blood glucose levels. This makes them important targets in the management of type 2 diabetes. nih.gov

Several studies have demonstrated the potential of rhodanine derivatives as inhibitors of both α-amylase and α-glucosidase. mdpi.com One study on a series of novel thiazolidine-2,4-dione and rhodanine derivatives found that many of the compounds exhibited potent α-glucosidase inhibitory activity, with IC₅₀ values significantly lower than that of the standard drug, acarbose. nih.gov Compound 6k from this series was identified as the most active inhibitor of α-glucosidase. nih.gov

Similarly, a series of thiazolidinone-based indole derivatives were evaluated for their inhibitory activity against both enzymes. nih.gov Compounds 4 and 5 in this series showed inhibitory activity that was several folds better than acarbose against both α-amylase and α-glucosidase. nih.gov

| Compound Series | Most Active Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|---|---|---|---|

| Thiazolidine-2,4-dione/Rhodanine Derivatives | 6k | 5.44 ± 0.13 | - | Acarbose | 817.38 ± 6.27 | - |

| Thiazolidinone-Indole Derivatives | 4 | 2.70 ± 0.70 | 1.80 ± 0.70 | 11.70 ± 0.10 | 10.20 ± 0.10 | |

| 5 | 2.40 ± 0.10 | 1.50 ± 0.05 |

IC₅₀ values represent the concentration required to produce 50% enzyme inhibition. Data sourced from studies on various rhodanine derivatives. nih.govnih.gov

Enzyme Inhibition Studies (Beyond Metabolic Targets)

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling by catalyzing the phosphorylation of proteins. nih.gov Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease, making them important therapeutic targets. nih.gov

Derivatives of this compound have been investigated for their ability to inhibit various protein kinases. In one study, 3-Allyl-5-(4-arylazo)-2-thioxothiazolidine-4-one ligands were screened in silico for their potential to inhibit nucleoside diphosphate kinase (NDK), an enzyme involved in bacterial survival. nih.gov Another study synthesized a series of 5-arylidene rhodanine derivatives and tested their inhibitory activity against four different protein kinases. nih.gov Among the tested compounds, compound 9j showed selective micromolar inhibition against Casein Kinase 1 (CK1). nih.gov

| Compound | Target Kinase | Inhibitory Activity |

|---|---|---|

| 9j (a 5-arylidene rhodanine derivative) | Casein Kinase 1 (SsCK1) | Selective micromolar inhibition |

| 3-Allyl-5-(4-arylazo)-2-thioxothiazolidine-4-one (HL₃) | Nucleoside Diphosphate Kinase (NDK) | Potential inhibition (in silico) |

Data sourced from studies on 5-arylidene and 5-arylazo derivatives of rhodanine. nih.govnih.gov

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils during replication, transcription, and chromosome segregation. frontiersin.org It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. frontiersin.org This enzyme is a well-established target for anticancer drugs, which can be classified as either topoisomerase II poisons or catalytic inhibitors. frontiersin.orgnih.gov Rhodanine and its derivatives have been noted for their potential to inhibit topoisomerase II. mdpi.com

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes that hydrolyze the neurotransmitter acetylcholine, playing a crucial role in regulating cholinergic transmission. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Research into rhodanine derivatives has revealed their potential as cholinesterase inhibitors. A study focused on derivatives of 3-amino-2-thioxothiazolidin-4-one, a compound structurally related to the rhodanine core, demonstrated that these molecules can act as dual inhibitors of both AChE and BChE. nih.gov Several of the synthesized compounds showed inhibitory potencies superior to the standard drug rivastigmine, with IC₅₀ values in the low micromolar range. nih.gov The most potent compounds featured nitrobenzylidene and 3,5-dihalogenosalicylidene substitutions. nih.gov

| Compound Class | Inhibitory Activity | IC₅₀ Range (µM) | Target Enzymes |

|---|---|---|---|

| 3-Amino-2-thioxothiazolidin-4-one Derivatives | Dual Inhibition | Starting from 13.15 µM | AChE and BChE |

Data sourced from a study on 3-amino-2-thioxothiazolidin-4-one derivatives. nih.gov

Human Carbonic Anhydrase Inhibition

Rhodanine and its derivatives have emerged as a notable class of non-sulfonamide carbonic anhydrase inhibitors. nih.gov Research into various rhodanine derivatives has demonstrated their potential to inhibit several human carbonic anhydrase (hCA) isoforms, which are involved in numerous physiological and pathological processes. nih.gov

A study focused on the design and synthesis of rhodanine-linked benzenesulfonamide derivatives revealed their activity as selective and potent human carbonic anhydrase inhibitors. mdpi.com While specific inhibitory data for this compound against human carbonic anhydrase isoforms is not extensively detailed in current literature, the broader class of rhodanine derivatives has shown significant inhibitory potential. For instance, certain rhodanine-benzylidene and rhodanine-hydrazine derivatives have been identified as selective inhibitors of the cytosolic isoform hCA II. nih.gov In contrast, rhodanine-N-carboxylate derivatives have exhibited high selectivity towards the tumor-associated isoform hCA IX. nih.gov

Furthermore, rhodanine-linked isoxazole and 1,2,4-oxadiazole derivatives have demonstrated inhibitory activity against both hCA II and hCA IX. nih.gov The mechanism of action for these non-sulfonamide inhibitors is of great interest, and molecular docking studies have been employed to support the understanding of their binding modes within the active site of the enzyme. nih.gov The exploration of rhodanine derivatives as carbonic anhydrase inhibitors is a dynamic area of research, with the potential for developing novel therapeutic agents.

A series of rhodanine-linked enamine–carbohydrazide derivatives were synthesized and evaluated for their potential as inhibitors of mycobacterial carbonic anhydrase, showing notable selectivity toward the mycobacterial carbonic anhydrase 2 (mtCA 2) enzyme while exhibiting moderate activity against human carbonic anhydrase isoforms. citedrive.com This suggests that the rhodanine scaffold can be tailored to achieve isoform-selective inhibition.

Table 1: Inhibitory Activity of Selected Rhodanine Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform(s) | Potency (Ki values) | Reference |

| Rhodanine-benzylidene derivatives | hCA II | 9.8 µM (compound 3b), 46.4 µM (compound 3j) | nih.gov |

| Rhodanine-hydrazine derivatives | hCA II | 7.7 µM (compound 6d) | nih.gov |

| Rhodanine-N-carboxylate derivatives | hCA IX | Highly selective | nih.gov |

| Rhodanine-linked oxadiazole derivatives | hCA II | 4.7 µM (compound 8db) | nih.gov |

Anti-Inflammatory Potential

The anti-inflammatory potential of rhodanine derivatives has been an area of active investigation. Inflammation is a complex biological response, and key mediators such as nitric oxide (NO) play a crucial role. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Therefore, the inhibition of NO production is a common strategy for screening potential anti-inflammatory agents. nih.govnih.gov

While direct studies on the anti-inflammatory activity of this compound are limited, the broader class of rhodanine derivatives has shown promise in this area. The general structure of rhodanine allows for various substitutions, leading to a wide range of biological activities. The anti-inflammatory effects of these derivatives are often evaluated by their ability to suppress the production of pro-inflammatory mediators in cell-based assays, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govmdpi.com

Anti-Tuberculosis and Anti-Parasitic Research

The rhodanine scaffold has been identified as a promising starting point for the development of new anti-mycobacterial agents. With the rise of multidrug-resistant tuberculosis, there is an urgent need for novel therapeutic strategies. citedrive.com One such strategy involves targeting enzymes essential for the survival of Mycobacterium tuberculosis.

Research has explored rhodanine-linked derivatives as inhibitors of mycobacterial carbonic anhydrase. citedrive.com One study reported that a series of rhodanine‐linked enamine–carbohydrazide derivatives displayed moderate to good inhibition against the M. tuberculosis H37Rv strain, with one compound showing a minimum inhibitory concentration (MIC) of 1 µg/mL. citedrive.com

In the realm of anti-parasitic research, rhodanine derivatives have also been investigated. A study on 5-nitroindole-rhodanine conjugates revealed their potential as antitrypanosomatid treatments. nih.gov Several of these conjugates demonstrated leishmanicidal activity against both Leishmania (L.) donovani and L. major strains. nih.gov One particular derivative was identified as a potential early lead, exhibiting nanomolar cidal activity against L. major with greater selectivity than the reference drug amphotericin B. nih.gov However, these compounds did not show similar levels of activity against Trypanosoma spp. nih.gov

While these studies highlight the potential of the rhodanine core in anti-tuberculosis and anti-parasitic drug discovery, specific data on the activity of this compound itself is still emerging.

Neurodegenerative Disease Research

Application as Fluorescent Probes for Alzheimer's Disease Markers

The rhodanine scaffold has proven to be a versatile platform for the development of fluorescent probes for the detection of key pathological markers in Alzheimer's disease, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. researchgate.net

A series of rhodanine composite fluorescent probes, which incorporate a rhodanine acceptor fragment conjugated with a coumarin or carbostyril donor nucleus, have been designed for near-infrared (NIR) imaging of cerebral Aβ plaques. researchgate.net One of the most promising probes from this series exhibited a desirable binding affinity (Kd = 0.143 μM) for Aβ aggregates, good brain permeability, and minimal cytotoxicity. researchgate.net Histological fluorescence imaging confirmed the selectivity and affinity of this probe for Aβ plaques. researchgate.net

In another study, rhodanine and thiohydantoin derivatives were synthesized and evaluated for their ability to detect tau pathology. nih.gov A thiohydantoin derivative, in particular, displayed a higher binding affinity for tau aggregates over Aβ aggregates, with a Ki value of 64 nM for tau aggregates. nih.gov This probe was shown to clearly stain NFTs in brain sections from Alzheimer's disease patients. nih.gov

These findings underscore the potential of rhodanine-based structures, including those with modifications at the 3-position like the allyl group, to be developed into effective imaging agents for the early diagnosis and monitoring of Alzheimer's disease.

Table 2: Binding Affinities of Rhodanine-Based Probes for Alzheimer's Disease Markers

| Probe Type | Target Marker | Binding Affinity (Kd or Ki) | Reference |

| Rhodanine composite probe | Aβ aggregates | 0.143 µM (Kd) | researchgate.net |

| Thiohydantoin derivative (TH2) | Tau aggregates | 64 nM (Ki) | nih.gov |

Osteoarthritis Therapeutic Potential

Inhibition of Hypoxia-Inducible Factor 2 Alpha (HIF-2α)

Recent research has identified rhodanine derivatives as potential disease-modifying drugs for osteoarthritis (OA) through their ability to inhibit the activity of hypoxia-inducible factor 2 alpha (HIF-2α). researchgate.netnih.gov HIF-2α is a key transcription factor that plays a catabolic role in articular cartilage, promoting the expression of matrix-degrading enzymes and contributing to the pathogenesis of OA. nih.gov

A study characterizing three selected rhodanine derivatives demonstrated their ability to inhibit OA development in mouse models. nih.gov These derivatives were shown to inhibit the nuclear localization and transcriptional activity of HIF-2α in both primary-culture chondrocytes and fibroblast-like synoviocytes. researchgate.netnih.gov The intra-articular administration of these rhodanine derivatives significantly reduced the pathogenesis of OA in various mouse models, including those induced by destabilization of the medial meniscus (DMM) or by the overexpression of HIF-2α. researchgate.netnih.gov

For instance, in a DMM-induced OA mouse model, intra-articular injection of one of the rhodanine derivatives (R-501) reduced the median OARSI grade from 3.78 to 1.89. nih.gov These findings highlight the therapeutic potential of rhodanine-based compounds, including the possibility of this compound, in the treatment of osteoarthritis by targeting the HIF-2α pathway.

Table 3: Effect of Rhodanine Derivatives on Osteoarthritis Pathogenesis in a DMM Mouse Model

| Treatment | Median OARSI Grade | p-value | Reference |

| Vehicle | 3.78 | - | nih.gov |

| Rhodanine derivative (R-501) | 1.89 | 0.0001 | nih.gov |

| Rhodanine derivative (R-502) | 2.00 | 0.0030 | nih.gov |

| Rhodanine derivative (R-503) | 2.00 | 0.0378 | nih.gov |

Modulation of Metal-Responsive Transcription Factor 1 (MTF1) Activity

Based on the current scientific literature, there is no available research specifically detailing the modulation of Metal-Responsive Transcription Factor 1 (MTF1) activity by the chemical compound this compound. Searches of scientific databases and literature have not yielded any studies that investigate the direct or indirect effects of this compound on the function or expression of MTF1.

Metal-Responsive Transcription Factor 1 is a crucial protein involved in cellular responses to heavy metal stress. nih.govnih.gov It regulates the expression of genes responsible for metal detoxification, such as metallothioneins, by binding to specific DNA sequences known as metal response elements (MREs). nih.govmerckmillipore.com The activation of MTF-1 is a complex process involving multiple signaling pathways and post-translational modifications, primarily triggered by the presence of metal ions like zinc and cadmium. nih.gov

While derivatives of rhodanine have been explored for a wide range of pharmacological activities, the specific interaction between this compound and the MTF1 pathway has not been a subject of published research. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Coordination Chemistry and Materials Science Applications

Metal Complex Formation with 3-Allylrhodanine Ligands

This compound and its derivatives are effective ligands in coordination chemistry, readily forming complexes with a range of transition metal ions. mdpi.comresearchgate.net The coordination typically occurs through the thiocarbonyl group (C=S) of the rhodanine (B49660) ring. ru.nlcapes.gov.br This interaction is a classic example of Pearson's Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur atom of the thiocarbonyl group preferentially binds to soft metal ions like copper(I), palladium(II), and platinum(II). mdpi.comresearchgate.net

Research has shown that this compound can act as a bidentate ligand. ru.nl In some complexes, such as with copper(I) chloride, infrared spectroscopy data suggests that coordination involves both the thiocarbonyl group and the olefinic double bond of the allyl group. ru.nlcapes.gov.br This chelation can lead to the formation of stable, well-defined metal complexes. The stoichiometry of these complexes can vary, with examples of 1:1, 1:2, and 3:4 metal-to-ligand ratios being reported, depending on the metal and reaction conditions. ru.nlcapes.gov.br

The synthesis of these complexes often involves the reaction of a metal salt, like K2PdCl4 or K2PtCl4, with this compound in a suitable solvent such as aqueous propanol. ru.nl The resulting complexes can be characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to confirm the coordination mode. mdpi.comru.nl For instance, a lowering in the frequency of the C=S stretching vibration in the IR spectrum is a key indicator of coordination through the sulfur atom. ru.nl

Thermodynamic Studies of Metal Complexation

The stability of metal complexes formed with this compound and its derivatives has been a subject of thermodynamic investigation. Potentiometric studies have been employed to determine the stability constants (log K) of complexes with various divalent transition metal ions, including manganese(II), cobalt(II), nickel(II), and copper(II). researchgate.net

These studies reveal a consistent trend in the stability of the formed complexes, which generally follows the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. researchgate.net This order is a well-established trend for the stability of high-spin octahedral complexes of these M(II) ions.

The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have also been determined. researchgate.net These studies indicate that the formation of metal complexes with this compound derivatives is a spontaneous process (negative ΔG), which is often endothermic (positive ΔH) and entropically favorable (positive ΔS). researchgate.net The positive entropy change suggests that the chelation of the metal ion by the ligand leads to a more disordered system, likely due to the release of solvent molecules from the metal's coordination sphere.

Applications in Analytical Chemistry for Metal Ion Detection and Quantification

The ability of this compound and its derivatives to form stable and often colored complexes with specific metal ions makes them valuable reagents in analytical chemistry for the detection and quantification of these ions. chemimpex.com These compounds can serve as chromogenic reagents in colorimetric assays or as the sensing component in electrochemical sensors. mdpi.comnih.gov

For example, rhodanine derivatives have been utilized as highly sensitive reagents for the determination of various metal ions. mdpi.com The formation of a metal complex can lead to a distinct color change, which can be measured spectrophotometrically to determine the concentration of the metal ion. This principle is the basis for simple and rapid colorimetric tests for environmental monitoring and industrial quality control. chemimpex.comnih.gov

Fluorescent probes based on rhodanine structures have also been developed for the detection of a wide array of metal ions, including Fe³⁺, Cu²⁺, and Hg²⁺, offering high sensitivity and selectivity. nih.gov

Development of Novel Materials and Chemically Modified Electrodes

The unique chemical properties of this compound have been harnessed to develop advanced materials with specific functionalities. chemimpex.com

Polymers with Enhanced Thermal and Chemical Resistance

Researchers are exploring the use of this compound in the creation of novel polymers. chemimpex.com The incorporation of the rhodanine moiety into a polymer backbone can impart enhanced thermal stability and chemical resistance to the resulting material. the-innovation.orgdaikinchemicals.com Polymers with high thermal and chemical resistance are sought after for applications in harsh industrial environments, such as in the automotive, aerospace, and electronics industries. chemimpex.comdaikinchemicals.com The cross-linking capabilities of the allyl group can also contribute to the formation of robust, three-dimensional polymer networks. the-innovation.org

Electrodes for Heavy Metal Ion Recognition

Chemically modified electrodes (CMEs) incorporating this compound and its derivatives have shown significant promise for the electrochemical detection of heavy metal ions. mdpi.comdntb.gov.ua These sensors operate on the principle of pre-concentrating metal ions onto the electrode surface through complexation with the immobilized rhodanine ligand, followed by electrochemical detection, often using stripping voltammetry techniques. nih.govresearchgate.net

Rhodanine-based CMEs have been developed for the recognition of various heavy metal ions. mdpi.com The performance of these electrodes, in terms of sensitivity and selectivity, can be tuned by modifying the structure of the rhodanine derivative. For instance, the introduction of different substituent groups can influence the ligand's affinity for specific metal ions. mdpi.com The development of these sensors is a critical area of research for environmental monitoring, as they can provide rapid, on-site analysis of water and soil for toxic heavy metal contamination. mdpi.comresearchgate.net

Emerging Research Directions and Future Perspectives

Rational Drug Design Strategies based on Structure-Activity Relationships

The core of advancing 3-allylrhodanine in drug discovery lies in understanding its structure-activity relationships (SAR). researchgate.net By systematically modifying the this compound scaffold and evaluating the resulting changes in biological activity, researchers can design more potent and selective therapeutic agents. researchgate.net

A key focus of SAR studies is the substitution at the 5-position of the rhodanine (B49660) ring. mdpi.comresearchgate.net The introduction of various aryl or heteroaryl groups at this position has been shown to significantly influence the compound's anticancer and antimicrobial activities. mdpi.comresearchgate.net For instance, the presence of a heteroaryl moiety at the 5-position may enhance anticancer efficacy. mdpi.com Reviews of rhodanine derivatives often highlight the importance of substituents at both the 3- and 5-positions for further development in rational drug design. mdpi.com

Computational approaches, such as molecular docking, are instrumental in rational drug design. researchgate.netfrontiersin.org These methods predict the binding affinity and interaction between this compound derivatives and their biological targets, guiding the synthesis of compounds with improved therapeutic profiles. researchgate.netfrontiersin.org

Exploration of Novel Biological Targets and Mechanisms of Action

While the rhodanine scaffold is known to interact with a diverse range of proteins, research is ongoing to identify novel biological targets and elucidate the precise mechanisms of action for this compound derivatives. researchgate.net This exploration is crucial for expanding their therapeutic applications. ontosight.ai

Recent studies have investigated the potential of this compound derivatives as inhibitors of enzymes crucial for microbial survival, such as D-alanyl carrier protein ligase (DltA) and nucleoside diphosphate (B83284) kinase (NDK). capes.gov.br In silico screening has suggested that certain this compound derivatives bind effectively to these targets, indicating their potential as antimicrobial agents. capes.gov.br For example, one derivative, HL3, showed a strong binding affinity for DltA and exhibited significant antimicrobial activity against Bacillus cereus and Staphylococcus aureus. capes.gov.br

Furthermore, the rhodanine class of compounds, to which this compound belongs, has been investigated for its role in inhibiting various other enzymes and receptors, pointing towards a broad spectrum of potential therapeutic uses. ontosight.ai

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives is an area of active development, with a growing emphasis on creating more efficient, cost-effective, and environmentally friendly methods. x-mol.netnumberanalytics.comadelaide.edu.au

A significant advancement is the use of green chemistry principles. x-mol.net For example, the hemi-synthesis of novel thiazole (B1198619) derivatives from this compound has been achieved under solvent-free conditions at ambient temperatures. x-mol.net Another sustainable approach involves the use of deep eutectic solvents (DESs) as a medium for Knoevenagel condensation reactions to produce 5-arylidenerhodanine derivatives. mdpi.comdntb.gov.ua This method offers high yields and often circumvents the need for extensive purification. mdpi.com

Traditional methods, such as the Knoevenagel condensation in acetic acid, are also being refined to improve yields and purity of the resulting this compound derivatives. mdpi.com These synthetic advancements are crucial for producing a diverse library of compounds for biological screening. mdpi.comchemimpex.com

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the discovery and development of new drugs based on the this compound scaffold. frontiersin.orgjpionline.orgnih.gov This integrated approach allows for a more rational and efficient exploration of the vast chemical space of possible derivatives. bioscipublisher.com

Computational tools are employed for:

Virtual Screening: To identify promising lead compounds from large databases. frontiersin.org

Molecular Docking: To predict the binding modes and affinities of ligands with their target proteins. researchgate.netarchivesofmedicalscience.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: To understand the relationship between chemical structure and biological activity. frontiersin.org

These in silico predictions are then validated through experimental methods, including synthesis and in vitro/in vivo biological assays. jpionline.org This iterative cycle of prediction and validation is a powerful strategy for optimizing the therapeutic properties of this compound derivatives, leading to the identification of potent and selective drug candidates. nih.gov

Applications in Targeted Drug Delivery and Bioimaging

Beyond its direct therapeutic potential, this compound and its derivatives are being explored for their applications in targeted drug delivery and bioimaging. exaly.comacs.orgacs.org

Targeted Drug Delivery: The development of nanocarriers for drug delivery is a rapidly advancing field. mdpi.com While specific research on using this compound in such systems is emerging, the general principles of passive and active targeting could be applied. mdpi.comresearchgate.netinsidetx.com Passive targeting utilizes the natural physiological characteristics of diseased tissues, such as the enhanced permeability and retention (EPR) effect in tumors, to accumulate drug-loaded nanoparticles. mdpi.com Active targeting involves functionalizing nanoparticles with ligands that bind to specific receptors on target cells, enhancing drug delivery efficiency and reducing off-target effects. mdpi.com